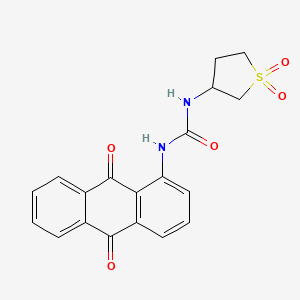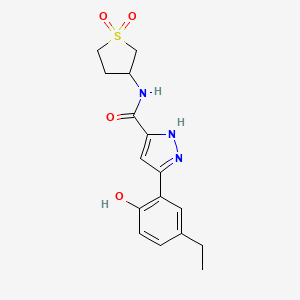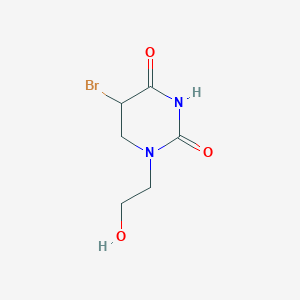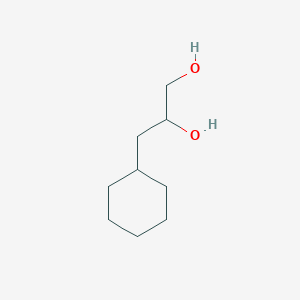
Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N'-(tetrahydro-1,1-dioxido-3-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N’-(tetrahydro-1,1-dioxido-3-thienyl)- is a complex organic compound that features a urea backbone with anthracene and thiophene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N’-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves multi-step organic reactions. One common method includes:
Formation of Anthracene Derivative: Starting with anthracene, the compound undergoes oxidation to form 9,10-dihydro-9,10-dioxoanthracene.
Thiophene Derivative Preparation: Thiophene is subjected to sulfonation to yield tetrahydro-1,1-dioxido-3-thienyl.
Urea Formation: The final step involves the reaction of the anthracene and thiophene derivatives with urea under controlled conditions, often in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The anthracene moiety can undergo further oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Various substitution reactions can occur, particularly on the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
Oxidation Products: Further oxidized anthracene derivatives.
Reduction Products: Reduced forms of the thiophene and anthracene moieties.
Substitution Products: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in certain organic reactions.
Biology
Biomolecular Studies: Utilized in the study of molecular interactions and binding studies.
Medicine
Pharmaceutical Research: Investigated for potential therapeutic properties and drug development.
Industry
Material Science: Used in the development of advanced materials with specific electronic properties.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. The anthracene and thiophene moieties can interact with various biological molecules, influencing pathways such as electron transport and molecular binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N’-(tetrahydro-3-thienyl)-: Lacks the sulfonyl group on the thiophene ring.
Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N’-(tetrahydro-1,1-dioxido-2-thienyl)-: Differently substituted thiophene ring.
Uniqueness
The presence of both the anthracene and sulfonyl-substituted thiophene moieties in Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N’-(tetrahydro-1,1-dioxido-3-thienyl)- imparts unique electronic and structural properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
16617-77-9 |
|---|---|
Formule moléculaire |
C19H16N2O5S |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
1-(9,10-dioxoanthracen-1-yl)-3-(1,1-dioxothiolan-3-yl)urea |
InChI |
InChI=1S/C19H16N2O5S/c22-17-12-4-1-2-5-13(12)18(23)16-14(17)6-3-7-15(16)21-19(24)20-11-8-9-27(25,26)10-11/h1-7,11H,8-10H2,(H2,20,21,24) |
Clé InChI |
BFBVRPFNCHJVSQ-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Ethoxybenzoyl)amino]propanoic acid](/img/structure/B12112388.png)


![2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]-](/img/structure/B12112405.png)

![5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione](/img/structure/B12112412.png)
![3-Pyridinecarboxylic acid, 2-[[2-[[(ethylamino)carbonyl]amino]-1-methyl-2-oxoethyl]thio]-](/img/structure/B12112415.png)


![3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12112431.png)

![1H-Indol-6-amine, 1-methyl-4-[(phenylmethyl)thio]-](/img/structure/B12112436.png)
![Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12112442.png)

